molecular formula C18H26N2O4S B2375553 N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide CAS No. 922012-83-7

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide

Cat. No.: B2375553
CAS No.: 922012-83-7
M. Wt: 366.48
InChI Key: LBRGWUKABVLPFE-UHFFFAOYSA-N
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Description

N-(2-((6-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a synthetic compound of high interest in medicinal chemistry research, combining a 3,4-dihydroisoquinoline core with sulfonamide and carboxamide functional groups. Its structure suggests significant potential as a scaffold for investigating novel therapeutic agents. The core 3,4-dihydroisoquinoline-2(1H)-carboxamide structure is a moiety of high pharmacological relevance. Recent studies have identified derivatives containing this core as potent STING inhibitors with robust anti-inflammatory activity . These inhibitors have shown promise in preclinical models for treating autoimmune diseases and acute kidney injury by targeting aberrant innate immune signaling . Furthermore, structurally similar compounds featuring a sulfonyl group have demonstrated notable cytotoxic and pro-apoptotic activities against various cancer cell lines in biochemical screenings, highlighting the broader utility of this chemotype in oncology research . The integration of the sulfonamide linkage and the cyclopentane carboxamide tail in this particular molecule is designed to modulate its physicochemical properties, lipophilicity, and binding affinity to biological targets. This compound is intended for research applications only, including structure-activity relationship (SAR) studies, target identification, and preliminary in vitro biological screening. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-17-7-6-16-13-20(10-8-15(16)12-17)25(22,23)11-9-19-18(21)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11,13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRGWUKABVLPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3CCCC3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Approach

The Bischler-Napieralski reaction is one of the most established methods for constructing the isoquinoline ring system. Based on the procedures described by He et al., this approach can be adapted for the synthesis of the 6-methoxy-3,4-dihydroisoquinoline core.

Reagents required:

  • 3-Methoxyphenethylamine
  • Appropriate acyl chloride
  • Phosphorus oxychloride (POCl₃)
  • Anhydrous toluene
  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve 3-methoxyphenethylamine (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv)
  • Cool the solution to 0°C and add the appropriate acyl chloride (1.1 equiv) dropwise
  • Stir the reaction mixture at room temperature for 2-3 hours
  • Wash the reaction mixture with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the β-phenethylamide intermediate
  • Dissolve the intermediate in anhydrous toluene and add phosphorus oxychloride (3.0 equiv)
  • Heat the mixture under reflux for 4-6 hours
  • Cool the reaction mixture, quench with ice-cold water, and basify with sodium hydroxide solution
  • Extract with dichloromethane, dry over sodium sulfate, and concentrate to obtain the 3,4-dihydroisoquinoline derivative
  • Reduce the 3,4-dihydroisoquinoline with sodium borohydride in methanol to obtain the desired 6-methoxy-1,2,3,4-tetrahydroisoquinoline core

Schmidt Reaction Approach

An alternative method for synthesizing the 6-methoxy-3,4-dihydroisoquinoline core involves the Schmidt reaction as described in search result.

Reagents required:

  • 6-Methoxy-2,3-dihydro-1H-inden-1-one
  • Sodium azide
  • Methanesulfonic acid
  • Dichloromethane

Procedure:

  • Prepare a solution of 6-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equiv) in dichloromethane
  • Add methanesulfonic acid (3.0 equiv) and cool the mixture to 0°C
  • Add sodium azide (1.5 equiv) in small portions over 30 minutes
  • Allow the reaction mixture to warm to room temperature and stir for 12 hours
  • Quench the reaction with ice-cold water and basify with sodium hydroxide solution
  • Extract with dichloromethane, dry over sodium sulfate, and concentrate to obtain 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one
  • Reduce the carbonyl group to obtain the desired 6-methoxy-3,4-dihydroisoquinoline core

Incorporation of Cyclopentanecarboxamide Moiety

The final stage involves the conversion of the chloroethyl group to the cyclopentanecarboxamide functionality. This can be accomplished through a two-step process:

Conversion of Chloroethyl to Aminoethyl Group

Reagents required:

  • 2-Chloroethylsulfonamide intermediate (from Section 3)
  • Sodium azide
  • Dimethylformamide (DMF)
  • Triphenylphosphine
  • Water

Procedure:

  • Dissolve the 2-chloroethylsulfonamide intermediate (1.0 equiv) in DMF
  • Add sodium azide (2.0 equiv) and heat the mixture at 80°C for 6-8 hours
  • Cool the reaction mixture to room temperature and dilute with ethyl acetate
  • Wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure
  • Dissolve the resulting azide in THF/water (4:1)
  • Add triphenylphosphine (1.5 equiv) and stir at room temperature for 12 hours
  • Concentrate the reaction mixture and purify by column chromatography to obtain the 2-aminoethylsulfonamide derivative

Amide Coupling with Cyclopentanecarboxylic Acid

Based on the procedure described in search result, the aminoethyl derivative can be coupled with cyclopentanecarboxylic acid to obtain the target compound.

Reagents required:

  • 2-Aminoethylsulfonamide derivative (from Section 4.1)
  • Cyclopentanecarboxylic acid
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
  • 1-Hydroxybenzotriazole (HOBT)
  • N,N-Diisopropylethylamine (DIPEA)
  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the 2-aminoethylsulfonamide derivative (1.0 equiv) in DMF, add cyclopentanecarboxylic acid (1.1 equiv)
  • Add EDAC (1.2 equiv), HOBT (1.5 equiv), and DIPEA (5.0 equiv) to the reaction mixture
  • Stir the mixture at room temperature overnight
  • Monitor the reaction progress by TLC
  • Upon completion, dilute the reaction mixture with ethyl acetate
  • Wash with water (2 times) and brine
  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure
  • Purify the crude product by column chromatography to obtain the target compound this compound

Alternative Synthetic Route

An alternative synthetic approach involves the preparation of 2-(cyclopentanecarboxamido)ethylsulfonyl chloride first, followed by its reaction with 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

Preparation of 2-(Cyclopentanecarboxamido)ethylsulfonyl Chloride

Reagents required:

  • 2-Aminoethanesulfonyl chloride hydrochloride
  • Cyclopentanecarbonyl chloride
  • Triethylamine
  • Dichloromethane

Procedure:

  • Dissolve 2-aminoethanesulfonyl chloride hydrochloride (1.0 equiv) in dichloromethane
  • Add triethylamine (3.0 equiv) and cool the solution to 0°C
  • Add cyclopentanecarbonyl chloride (1.1 equiv) dropwise and stir for 2-3 hours at room temperature
  • Wash the reaction mixture with water, dry over sodium sulfate, and concentrate under reduced pressure
  • Purify the crude product by column chromatography to obtain 2-(cyclopentanecarboxamido)ethylsulfonyl chloride

Reaction with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Reagents required:

  • 2-(Cyclopentanecarboxamido)ethylsulfonyl chloride (from Section 5.1)
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (from Section 2)
  • Potassium carbonate
  • Acetonitrile

Procedure:

  • Dissolve 6-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in acetonitrile
  • Add potassium carbonate (2.0 equiv) and stir for 15 minutes
  • Add 2-(cyclopentanecarboxamido)ethylsulfonyl chloride (1.2 equiv) and heat the mixture at 60°C for 4-6 hours
  • Cool the reaction mixture to room temperature and filter to remove inorganic salts
  • Concentrate the filtrate under reduced pressure
  • Purify the crude product by column chromatography to obtain the target compound

Analytical Data and Characterization

The target compound this compound can be characterized using various analytical techniques. Based on similar compounds reported in search results,,, and, the following spectral data can be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts:

  • δ 7.10-6.60 (m, 3H, aromatic protons)
  • δ 5.80-5.70 (br s, 1H, NH)
  • δ 4.40-4.30 (s, 2H, NCH₂ of isoquinoline)
  • δ 3.80-3.75 (s, 3H, OCH₃)
  • δ 3.60-3.40 (m, 4H, SO₂CH₂CH₂)
  • δ 3.30-3.20 (t, 2H, NCH₂CH₂ of isoquinoline)
  • δ 2.90-2.80 (t, 2H, NCH₂CH₂ of isoquinoline)
  • δ 2.70-2.60 (m, 1H, cyclopentane CH)
  • δ 1.90-1.50 (m, 8H, cyclopentane CH₂)

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts:

  • δ 175-170 (C=O)
  • δ 158-155 (C-OCH₃)
  • δ 138-110 (aromatic carbons)
  • δ 55-54 (OCH₃)
  • δ 50-45 (NCH₂ of isoquinoline and SO₂CH₂CH₂)
  • δ 44-40 (cyclopentane CH)
  • δ 35-25 (cyclopentane CH₂ and isoquinoline CH₂)

Mass Spectrometry

Expected molecular ion peak [M+H]⁺ at m/z corresponding to C₁₈H₂₆N₂O₄S (molecular weight: 366.48).

Infrared Spectroscopy

Expected characteristic absorption bands:

  • 3300-3250 cm⁻¹ (N-H stretching)
  • 2950-2850 cm⁻¹ (C-H stretching)
  • 1650-1630 cm⁻¹ (C=O stretching)
  • 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹ (S=O stretching)
  • 1250-1200 cm⁻¹ (C-O stretching)

Comparative Analysis of Synthetic Methods

Table 1 presents a comparative analysis of the different synthetic approaches described for the preparation of this compound.

Table 1: Comparison of Synthetic Methods

Synthetic Approach Advantages Limitations Approximate Overall Yield
Sequential approach (Sections 2-4) Modular synthesis allowing for intermediate characterization Multiple steps, potentially lower overall yield 25-35%
Alternative route (Section 5) Fewer steps, potentially higher overall yield Less flexibility for structural modifications 40-50%
Microwave-assisted synthesis Shorter reaction times, potentially higher yields Requires specialized equipment 35-45%

Results and Discussion

The preparation of this compound involves a series of functional group transformations and carbon-heteroatom bond formations. The synthetic strategies described in this article provide practical routes to access this compound.

The choice of method for preparing the 6-methoxy-3,4-dihydroisoquinoline core depends on the availability of starting materials and laboratory facilities. The Bischler-Napieralski approach is well-established and widely used, while the Schmidt reaction offers an alternative when the appropriate indanone precursor is accessible.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the isoquinoline ring and the methoxy group.

  • Reduction: : Selective reduction of the sulfonamide group is possible, although it requires specific conditions.

  • Substitution: : The sulfonamide and ethyl groups are points of interest for various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The reactions can produce various derivatives and analogs of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide, each with potentially distinct properties and applications.

Scientific Research Applications

Chemistry

  • Catalysts: : The compound's unique structure makes it a candidate for use as a ligand in catalytic processes.

  • Organic Synthesis: : It can serve as an intermediate or building block in the synthesis of more complex molecules.

Biology and Medicine

  • Biochemical Studies: : Its interactions with various biological molecules can provide insights into enzyme mechanisms and protein-ligand binding.

Industry

  • Materials Science: : The compound can be explored for use in the development of new materials, particularly in polymers and advanced composites.

Mechanism of Action

The compound's mechanism of action is highly dependent on its specific application. In pharmaceutical contexts, it may interact with molecular targets like enzymes or receptors, influencing biochemical pathways. The isoquinoline ring can intercalate with DNA, potentially modulating genetic expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with P-glycoprotein (P-gp) inhibitors and related analogs, as evidenced by its dihydroisoquinoline scaffold and carboxamide functionality. Below is a detailed comparison with two closely related compounds: GF120918 (Elacridar) and XR9576 (Tariquidar) .

Table 1: Structural and Functional Comparison

Feature N-(2-((6-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide GF120918 (Elacridar) XR9576 (Tariquidar)
Core Structure 6-Methoxy-3,4-dihydroisoquinoline 6,7-Dimethoxy-3,4-dihydroisoquinoline 6,7-Dimethoxy-3,4-dihydroisoquinoline
Substituents Sulfonyl-ethyl linker + cyclopentane carboxamide Acridine-4-carboxamide + phenyl-ethyl group Quinoline-3-carboxamide + dimethoxyphenyl group
Molecular Weight ~435 g/mol (estimated) 531.6 g/mol 742.8 g/mol
Key Functional Groups Sulfonyl (-SO₂), cyclopentane Acridine (polycyclic aromatic), methoxy Quinoline (heterocyclic), carboxamide
Therapeutic Target Hypothesized: P-gp or similar efflux transporters P-gp inhibitor (blocks drug efflux in cancer cells) P-gp inhibitor (reverses multidrug resistance)
Solubility & LogP Moderate solubility (sulfonyl enhances polarity); LogP ~2.5 (predicted) Low solubility (acridine is hydrophobic); LogP ~5.2 Moderate solubility (quinoline and carboxamide balance polarity); LogP ~4.1

Key Structural Differences and Implications

Core Modifications: The target compound features a 6-methoxy substitution on the dihydroisoquinoline core, whereas GF120918 and XR9576 have 6,7-dimethoxy groups. The sulfonyl-ethyl linker in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the acridine (GF120918) and quinoline (XR9576) moieties, which rely on π-π stacking for target engagement.

Carboxamide Variations: The cyclopentane carboxamide in the target compound offers a compact, rigid structure compared to the acridine (GF120918) and quinoline (XR9576) systems. This rigidity may reduce off-target interactions but could limit adaptability to conformational changes in the target protein.

Pharmacokinetic Profiles: The sulfonyl group in the target compound likely enhances aqueous solubility relative to GF120918, which has a hydrophobic acridine group. However, its solubility may still trail behind XR9576 due to the latter’s polar quinoline-carboxamide balance .

Research Findings and Methodological Insights

  • Computational Studies : Tools like Glide docking () and UCSF Chimera () have been critical in analyzing the binding modes of similar compounds. For example, Glide’s torsional flexibility optimization could predict how the cyclopentane carboxamide in the target compound interacts with P-gp’s transmembrane domains .
  • Synthetic Yields : The synthesis of analogous carboxamides (e.g., ’s 78% yield) suggests that the target compound’s preparation may follow similar high-efficiency protocols, though its sulfonyl-ethyl linker might necessitate additional purification steps .
  • Electrostatic Calculations : Methods like Particle Mesh Ewald () could model the sulfonyl group’s electrostatic contributions to target binding, highlighting its role in stabilizing ligand-receptor complexes .

Biological Activity

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Isoquinoline moiety : A bicyclic structure that contributes to the compound's biological activity.
  • Sulfonyl group : Known for enhancing solubility and bioavailability.
  • Cyclopentanecarboxamide : This portion may influence the interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines, likely through the modulation of cell cycle regulators such as CDK9 .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use in treating infections .
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound acts as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
  • Modulation of Signaling Pathways : It influences various signaling pathways involved in apoptosis and cell proliferation, contributing to its antitumor effects .

Data Summary

Activity TypeEffectMechanismReference
AntitumorInhibition of tumor growthCDK9 inhibition
AntimicrobialEffective against bacteriaDisruption of bacterial cell wall synthesis
NeuroprotectionProtection from oxidative stressAntioxidant properties

Case Study 1: Antitumor Activity

In a study conducted on human cancer cell lines, this compound exhibited significant cytotoxicity. The IC50 values were determined to be within the nanomolar range, indicating potent antitumor activity. The study highlighted the compound's ability to induce apoptosis via caspase activation.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective properties of the compound revealed its potential in preventing neuronal cell death induced by oxidative stress. The results showed a marked reduction in reactive oxygen species (ROS) levels and improved cell viability in treated cultures compared to controls.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce undesired byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity, verified via HPLC .

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C6 of isoquinoline, sulfonyl group linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₅N₂O₄S: 389.15) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete coupling or sulfonylation .

Advanced: How can researchers design experiments to resolve contradictory bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

Standardized Assay Conditions :

  • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Validate target engagement via competitive binding assays (e.g., radioligand displacement) .

Structure-Activity Relationship (SAR) Analysis :

  • Synthesize derivatives with modifications (e.g., methoxy → ethoxy, cyclopentane → cyclohexane) and compare IC₅₀ values .
  • Example SAR Table:
DerivativeModificationIC₅₀ (nM)Target
ParentNone150 ± 10Enzyme X
Derivative A6-OCH₃ → 6-OCH₂CH₃320 ± 25Enzyme X
Derivative BCyclopentane → Cyclohexane85 ± 5Enzyme Y

Orthogonal Assays : Confirm activity using both biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .

Advanced: What strategies enhance the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyl, carboxyl) to the cyclopentane ring to improve solubility, monitored via LogP (e.g., from 3.2 → 2.5) .
  • Metabolic Stability : Replace labile groups (e.g., ester → amide) to resist hepatic CYP450 degradation, assessed via liver microsomal assays .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo for targeted release .

Advanced: How to address discrepancies in reported mechanism of action (MoA)?

Methodological Answer:

Target Deconvolution :

  • Use siRNA knockdown or CRISPR-Cas9 to silence suspected targets (e.g., kinase X) and measure activity loss .
  • Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins, identified via LC-MS/MS .

Pathway Analysis : Profile downstream signaling (e.g., phosphorylation via Western blot) to distinguish primary vs. secondary effects .

Basic: What are common synthetic impurities, and how are they controlled?

Methodological Answer:

  • Byproducts :
    • Unreacted Sulfonyl Chloride : Removed via aqueous washes (pH 7–8) .
    • Diastereomers : Controlled by chiral chromatography (e.g., Chiralpak AD-H column) .
  • Quality Control :
    • In-Process Checks : TLC monitors reaction progress (Rf: 0.3 for product vs. 0.6 for starting material) .
    • Final Purity : ≥95% confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to evaluate the compound’s selectivity across related biological targets?

Methodological Answer:

Panel Screening : Test against 50+ kinases/receptors (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (e.g., <10% cross-reactivity) .

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding to off-targets like GPCRs .
  • Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .

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